REACTION_CXSMILES
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[Cl:1][C:2]1[N:7]=[C:6]([C:8]#[N:9])[C:5]([N+:10]([O-:12])=[O:11])=[CH:4][CH:3]=1.Cl[Sn]Cl.[OH2:16]>C(O)C>[Cl:1][C:2]1[N:7]=[C:6]([C:8]([NH2:9])=[O:16])[C:5]([N+:10]([O-:12])=[O:11])=[CH:4][CH:3]=1 |f:1.2|
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Name
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|
Quantity
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12 g
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Type
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reactant
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Smiles
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ClC1=CC=C(C(=N1)C#N)[N+](=O)[O-]
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Name
|
|
Quantity
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59 g
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Type
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reactant
|
Smiles
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Cl[Sn]Cl.O
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Name
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|
Quantity
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144 mL
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Type
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solvent
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Smiles
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C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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85 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The solution was concentrated under reduced pressure, water
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Type
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ADDITION
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Details
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was added
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Type
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ADDITION
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Details
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a saturated aqueous solution of sodium bicarbonate was added until pH=8
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Type
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EXTRACTION
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Details
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The mixture was extracted with ethyl acetate several times
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated
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Name
|
|
Type
|
product
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Smiles
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ClC1=CC=C(C(=N1)C(=O)N)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |